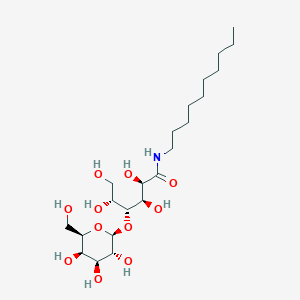

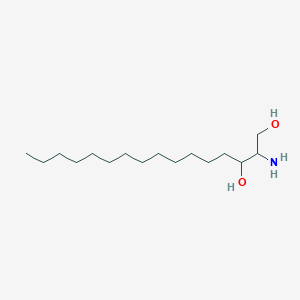

![molecular formula C68H127NO5 B3026395 9Z,12Z-十八碳二烯酸,(10Z)-32-[[(1S,2R,3E)-2-羟基-1-(羟甲基)-3-十七碳烯-1-基]氨基]-32-氧代-10-三十二碳烯-1-基酯 CAS No. 1318771-31-1](/img/structure/B3026395.png)

9Z,12Z-十八碳二烯酸,(10Z)-32-[[(1S,2R,3E)-2-羟基-1-(羟甲基)-3-十七碳烯-1-基]氨基]-32-氧代-10-三十二碳烯-1-基酯

描述

The compound appears to be a complex derivative of 9Z,12Z-octadecadienoic acid, which is a polyunsaturated fatty acid. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds studied within them. For instance, 9-Hydroxy-10,12-octadecadienoic acid (9-HODE) is a hydroxy acid derived from the oxidation of linoleic acid, which is also the parent compound of 9Z,12Z-octadecadienoic acid . Similarly, 9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) is a ketodiene derivative of the same fatty acid and exhibits cytotoxic activity against human ovarian cancer cells .

Synthesis Analysis

The synthesis of hydroxy derivatives like 9-HODE involves the conversion of hydroperoxy precursors such as 9S-HPODE into the corresponding hydroxy acids . This process is typically carried out in vitro under various conditions, including the presence of air, metal catalysts, and antioxidants. The specific synthesis route for the compound would likely involve similar oxidative steps, possibly followed by further functionalization to introduce the amino and ester groups mentioned in its name.

Molecular Structure Analysis

The molecular structure of the compound includes multiple functional groups: a hydroxy group, an amino group, and an ester linkage. These groups are likely to influence the molecule's reactivity and interactions with biological systems. The presence of double bonds in the 9Z,12Z configuration contributes to the molecule's conformation and chemical properties. The structure of 9-HODE and 9-EE-KODE, as mentioned in the papers, provides insight into the behavior of similar unsaturated fatty acid derivatives .

Chemical Reactions Analysis

The chemical reactivity of unsaturated fatty acid derivatives like 9-HODE and 9-EE-KODE is influenced by their double bonds and functional groups. For example, 9-HODE is stable under various oxidation conditions, unlike its hydroperoxide precursors . The ketodiene 9-EE-KODE can induce apoptosis in cancer cells through mitochondrial pathways, demonstrating its biological reactivity . The compound would likely exhibit its own unique reactivity profile based on its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acid derivatives are determined by their molecular structure. Hydroxy acids like 9-HODE are stable under oxidative conditions, suggesting resistance to radical attacks . The cytotoxic properties of 9-EE-KODE against cancer cells indicate that similar derivatives could have significant biological activities . The compound , with its complex structure, would be expected to have unique solubility, stability, and reactivity characteristics that could be explored in further studies.

科学研究应用

脂肪酸氢过氧化物转化和分解

对类似脂肪酸氢过氧化物(例如从亚油酸衍生的氢过氧化物)的热分解研究提供了对挥发性化合物形成的见解。加德纳和塞尔克 (1984) 探索了从亚油酸氢过氧化物衍生的异构甲基环氧化物的热分解产生的挥发物,确定了一系列裂解片段,包括辛酸甲酯和 9-氧代壬酸甲酯等。这些发现表明在了解食品和生物系统中脂肪酸的热稳定性和分解途径方面具有潜在应用 (Gardner & Selke, 1984).

酸催化氢过氧化亚油酸转化

加德纳等人 (1984) 研究了酸催化氢过氧化亚油酸转化为各种环氧和羟基酸的过程。这项研究重点介绍了亚油酸衍生物转化为具有潜在生物学意义的化合物,包括环氧羟基十八碳烯酸和三羟基十八碳烯酸。此类转化可能对生物活性化合物的合成和脂质氧化过程的研究产生影响 (Gardner et al., 1984).

芳香化酶抑制活性

脂肪酸衍生物因其潜在的健康相关应用而受到研究,例如抑制芳香化酶,这是一种参与雌激素生物合成的酶。克劳斯、斯皮特勒和巴奇 (1991) 从大荨麻的根提取物中鉴定出 (10E,12Z)-9-羟基-10,12-十八碳二烯酸作为一种芳香化酶抑制剂,证明了脂肪酸衍生物在激素相关疾病中的潜在治疗应用 (Kraus, Spiteller, & Bartsch, 1991).

脂质过氧化标记

脂肪酸氢过氧化物及其还原产物在脂质过氧化过程中的作用已得到广泛研究。斯皮特勒和斯皮特勒 (1997) 探索了氢过氧化十八碳二烯酸转化为羟基酸的过程,强调了它们的稳定性和作为脂质过氧化标记的潜力,脂质过氧化是一个与氧化应激及其生物学意义的研究相关的过程 (Spiteller & Spiteller, 1997).

作用机制

属性

IUPAC Name |

[(Z)-32-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacont-10-enyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H127NO5/c1-3-5-7-9-11-13-15-17-33-38-42-46-50-54-58-62-68(73)74-63-59-55-51-47-43-39-35-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-34-37-41-45-49-53-57-61-67(72)69-65(64-70)66(71)60-56-52-48-44-40-36-16-14-12-10-8-6-4-2/h11,13,17,28,30,33,56,60,65-66,70-71H,3-10,12,14-16,18-27,29,31-32,34-55,57-59,61-64H2,1-2H3,(H,69,72)/b13-11-,30-28-,33-17-,60-56+/t65-,66+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCGMGJNWKWWGU-AXIQRGFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H127NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1038.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

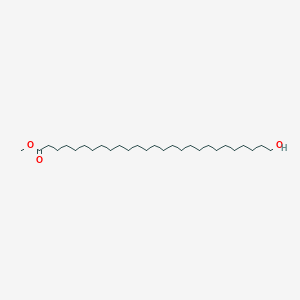

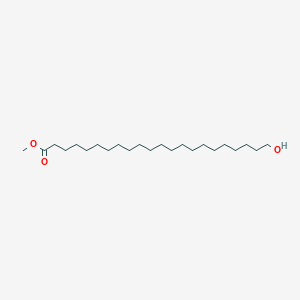

![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)

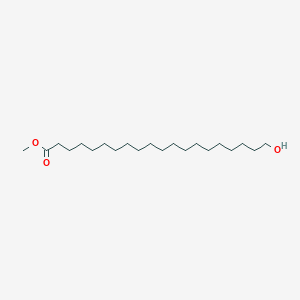

![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)

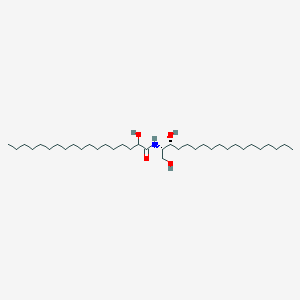

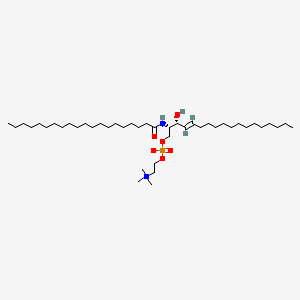

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)